Product packaging for Psilocin-d4(Cat. No.:)

Psilocin-d4

Cat. No.: B13445734
M. Wt: 208.29 g/mol
InChI Key: SPCIYGNTAMCTRO-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Psilocin-d4 is a deuterated, stable isotope-labeled analog of Psilocin (4-HO-DMT), a primary serotonergic psychedelic compound. It is designed for use in quantitative bioanalytical and pharmacokinetic research. In clinical and forensic toxicology, this compound serves as a crucial internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. Its use corrects for variability in sample preparation and instrument response, enabling the highly precise and accurate quantification of its non-labeled counterpart, Psilocin, and related compounds like psilocybin in biological matrices such as human plasma . Psilocin is the active metabolite of psilocybin and acts primarily as an agonist or partial agonist at serotonin receptors, most notably the 5-HT2A receptor, which is responsible for its profound psychoactive effects . Research into psilocin and psilocybin has been rekindled due to their demonstrated potential in clinical trials for treating psychiatric conditions such as treatment-resistant depression, existential anxiety in terminal illness, and substance use disorders . The analysis of these compounds in biological fluids presents challenges due to their instability under the influence of light and air, requiring stabilized plasma with additives like ascorbic acid and optimized sample handling protocols . This compound provides researchers with a reliable and structurally analogous internal standard that is essential for developing robust, validated analytical methods to support ongoing psychedelic research and potential future therapeutic development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B13445734 Psilocin-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

208.29 g/mol

IUPAC Name

3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-ol

InChI

InChI=1S/C12H16N2O/c1-14(2)7-6-9-8-13-10-4-3-5-11(15)12(9)10/h3-5,8,13,15H,6-7H2,1-2H3/i6D2,7D2

InChI Key

SPCIYGNTAMCTRO-KXGHAPEVSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)O)C([2H])([2H])N(C)C

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)O

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Psilocin D4

Approaches for Deuterium (B1214612) Incorporation into the Psilocin Core Structure

The introduction of deuterium into the psilocin molecule is a critical process for its use as an internal standard in quantitative analysis and for metabolic studies. The stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can alter metabolic pathways, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.gov This section explores the primary methods for creating Psilocin-d4.

Deuteration during De Novo Chemical Synthesis of this compound

De Novo synthesis allows for the precise placement of deuterium atoms by incorporating deuterated reagents at specific steps of the synthetic pathway. The most common strategy for synthesizing this compound, with deuterium atoms on the ethylamine (B1201723) side chain ([α,α,β,β-d4]), involves modifying the well-established Speeter-Anthony tryptamine (B22526) synthesis. dntb.gov.uawikipedia.org

This synthesis typically starts with 4-hydroxyindole (B18505). The key steps are:

Friedel-Crafts Acylation: 4-hydroxyindole is acylated at the C3 position with oxalyl chloride.

Amidation: The resulting product is reacted with dimethylamine (B145610) to form the corresponding indole-3-yl-glyoxalylamide.

Reduction: The crucial deuteration step involves the reduction of the glyoxalylamide intermediate. Instead of using a standard reducing agent like lithium aluminum hydride (LiAlH), its deuterated counterpart, lithium aluminum deuteride (B1239839) (LiAlD4) , is used. This reagent provides the deuterium atoms that are incorporated into the α and β positions of the ethylamine side chain. researchgate.net

This method is effective for producing tryptamine derivatives with high isotopic purity on the side chain. capes.gov.br

An alternative de novo approach is the dephosphorylation of its immediate precursor, Psilocybin-d4. Psilocybin is known to be rapidly dephosphorylated to psilocin. nih.govbiopharmaservices.comugent.be This conversion can be achieved chemically under either strongly acidic or alkaline conditions (hydrolysis) or enzymatically using phosphatases. dntb.gov.uanih.gov Commercially available Psilocybin-d4 is defined as 3-[2-(dimethylamino)ethyl-1,1,2,2-d4]-1H-indol-4-ol, 4-(dihydrogen phosphate), confirming the location of the deuterium labels suitable for producing this compound upon dephosphorylation. google.com

Table 1: Comparison of De Novo Synthetic Approaches for this compound

Approach Key Reagent/Process Position of Deuteration Advantages Disadvantages
Modified Speeter-Anthony Synthesis Lithium Aluminum Deuteride (LiAlD4) α,α,β,β side-chain positions Direct synthesis, high isotopic purity at specific sites. Requires handling of highly reactive reagents.
Dephosphorylation of Psilocybin-d4 Acid/Alkali Hydrolysis or Phosphatase Enzymes α,α,β,β side-chain positions Starts from a more stable precursor, relatively simple reaction. Requires prior synthesis or acquisition of Psilocybin-d4.

Isotopic Exchange Methods for Specific Deuterium Labeling

Hydrogen-deuterium exchange (HIE) reactions offer a pathway for incorporating deuterium directly onto the core structure of a molecule, often later in the synthetic sequence (late-stage functionalization). acs.org These methods typically use a deuterium source like heavy water (D₂O) or deuterated acids in the presence of a catalyst.

Research into the deuteration of indoles has revealed several possibilities and challenges:

Palladium-Catalyzed Exchange: Directing-group-free palladium catalysis using deuterated acetic acid can achieve HIE at the C2 and C3 positions of the indole (B1671886) ring. acs.orgnih.gov

Acid-Mediated Exchange: In the absence of a metal catalyst, acid-mediated deuteration can selectively incorporate deuterium at the C3 position. acs.orgnih.gov

Enzymatic Labeling: Enzymatic methods have been used to produce ring-labeled tryptamines, such as [4-²H]-tryptamine, by first using isotope exchange to prepare a deuterated L-tryptophan precursor, followed by enzymatic decarboxylation. nih.gov

However, a significant challenge arises with the psilocin core. Studies have shown that for electron-rich indoles, such as 4-hydroxyindole, these HIE methods can lead to a lack of selectivity, resulting in unselective deuteration at all available positions on the aromatic ring. acs.orgnih.gov This makes precise, specific labeling of the psilocin indole core via HIE difficult without the use of protecting groups or more advanced catalytic systems.

Table 2: Isotopic Exchange Methods for the Indole Core

Method Catalyst/Reagent Position of Deuteration Key Findings & Limitations
Palladium Catalysis Pd(OAc)₂ in CD₃CO₂D C2 and C3 Effective for general indoles, but unselective for 4-hydroxyindole. acs.orgworktribe.com
Acid-Mediated Exchange Deuterated Acid (e.g., CD₃CO₂D) C3 Offers selectivity for the C3 position in some indoles. acs.orgworktribe.com
Enzymatic Synthesis Isotope exchange on precursor + Decarboxylase Specific ring positions (e.g., C4) Can provide high specificity but requires specific enzymes and precursors. nih.gov

Synthesis of Deuterated Precursors for this compound Generation

Preparation of Psilocybin-d4 as a Precursor for this compound Production

Given that psilocybin is more stable than psilocin, synthesizing Psilocybin-d4 is a practical route for the eventual production and storage of this compound. ugent.be The synthesis of Psilocybin-d4 can be accomplished by phosphorylating this compound.

The general process is as follows:

Synthesis of this compound: First, this compound is synthesized via the modified Speeter-Anthony method using lithium aluminum deuteride, as described in section 2.1.1.

Phosphorylation: The resulting this compound is then phosphorylated. This step is known to be challenging due to the instability of many phosphorylating agents. nih.gov A common method involves reacting this compound with a phosphorylating agent like dibenzyl phosphoryl chloride or, more effectively, tetrabenzyl pyrophosphate (TBPP), followed by debenzylation (typically via catalytic hydrogenation) to yield the final Psilocybin-d4 product. nih.gov

Once synthesized, the stable Psilocybin-d4 can be stored and later converted to this compound on demand through enzymatic or chemical hydrolysis. dntb.gov.uabiopharmaservices.com

Derivatization of this compound for Enhanced Stability and Analytical Characterization

Psilocin is notoriously unstable, especially under the high temperatures used in Gas Chromatography-Mass Spectrometry (GC-MS), where it can degrade on the column. swgdrug.orgd-nb.info To overcome this and improve its chromatographic properties, chemical derivatization is essential. This is particularly important for the accurate quantification of psilocin in biological samples, where this compound serves as an internal standard.

The most common derivatization method is silylation , which replaces the active hydrogen atoms on the hydroxyl and indole nitrogen groups with trimethylsilyl (B98337) (TMS) groups. nih.gov

Common Silylating Agents:

MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide): This is a widely used reagent for derivatizing psilocin. The reaction involves heating psilocin with MSTFA to produce a more volatile and thermally stable TMS-derivative. nih.govnih.govgoogle.compsilosybiini.info Using MSTFA has been shown to reduce background noise compared to other silylating agents. psilosybiini.info

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like 1% trimethylchlorosilane (TMCS), BSTFA is another effective reagent for creating TMS derivatives of psilocin for GC-MS analysis. swgdrug.orgojp.gov

This derivatization makes this compound amenable to GC-MS analysis, allowing for reliable identification and quantification. google.com Another form of derivatization involves creating ester prodrugs, such as O-acetylpsilocin (4-AcO-DMT), which are known to be more resistant to oxidation than psilocin itself. wikipedia.org

Table 3: Common Derivatization Reagents for this compound Analysis

Reagent Abbreviation Derivative Formed Purpose Analytical Method
N-methyl-N-trimethylsilyltrifluoroacetamide MSTFA Trimethylsilyl (TMS) Enhance thermal stability, improve volatility. GC-MS. nih.govpsilosybiini.info
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) Enhance thermal stability, improve volatility. GC-MS. swgdrug.orgojp.gov
Acetic Anhydride (B1165640) - Acetate Ester Increase stability against oxidation. Primarily for creating prodrugs. wikipedia.org

Table 4: List of Compound Names

Compound Name Abbreviation
This compound 4-HO-DMT-d4
Psilocybin-d4 4-PO-DMT-d4
Psilocin 4-HO-DMT
Psilocybin 4-PO-DMT
4-hydroxyindole -
Lithium aluminum deuteride LAD, LiAlD4
Lithium aluminum hydride LAH
N-methyl-N-trimethylsilyltrifluoroacetamide MSTFA
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA
Trimethylchlorosilane TMCS
O-acetylpsilocin 4-AcO-DMT, Psilacetin
Tetrabenzyl pyrophosphate TBPP
Heavy Water D₂O
Deuterated Acetic Acid CD₃CO₂D

Advanced Analytical Methodologies Utilizing Psilocin D4 As a Reference Standard

Mass Spectrometry (MS) Applications in Psilocin-d4 Research

Mass spectrometry has become the cornerstone for the sensitive and selective detection and quantification of psilocin in various biological and forensic matrices. The use of this compound as an internal standard is integral to these applications, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS and LC-MS/MS are powerful techniques for analyzing thermally labile and polar compounds like psilocin without the need for derivatization. d-nb.info These methods offer high sensitivity and selectivity, making them ideal for the quantitative analysis of psilocin in complex samples.

The development of robust LC-MS/MS methods for the quantification of psilocin relies heavily on the use of deuterated internal standards such as this compound or Psilocin-d10. biopharmaservices.comsigmaaldrich.com These internal standards are added to samples at a known concentration at the beginning of the analytical process. sigmaaldrich.com Because they are chemically almost identical to the analyte of interest (psilocin), they experience similar extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer. oup.com By comparing the signal of the analyte to the signal of the internal standard, a more accurate quantification can be achieved.

Validation of these methods is performed according to stringent guidelines to ensure their reliability for research and forensic applications. oup.com Key validation parameters include linearity, precision, bias, extraction efficiency, matrix effect, and stability. oup.comresearchgate.net For instance, a validated method for six tryptamines, including psilocin, demonstrated linearity across a concentration range of 0.5–100 ng/mL with acceptable bias and imprecision. oup.com Another study established a linear range of 0.5 to 500 ng/mL for psilocybin and 0.1 to 100 ng/mL for psilocin in human plasma. biopharmaservices.com The use of this compound and Psilocybin-d4 as internal standards was crucial in achieving these results. biopharmaservices.com

Table 1: Example of a Validated LC-MS/MS Method for Psilocin

ParameterResult
Linearity Range0.5–100 ng/mL
Bias< ±20%
Imprecision< 20%
Internal StandardPsilocin-d10
Matrix EffectsMinimal interference observed, though some ion enhancement for psilocin was noted. oup.com
Extraction EfficiencyApproximately 50% for all tryptamines. oup.com

Achieving optimal chromatographic separation is critical for accurately quantifying psilocin and distinguishing it from isomeric compounds like bufotenine, which can have identical mass-to-charge ratios. oup.comoup.com Various column chemistries and mobile phase compositions are evaluated to achieve the best resolution and peak shape.

Commonly used columns include C18 and phenyl-hexyl phases. biopharmaservices.comoup.comnih.gov For instance, a Waters C18 column has been successfully used for the chromatographic separation of psilocin and psilocybin. biopharmaservices.com In another application, a Raptor Biphenyl column was chosen for its ability to retain hydrophilic compounds like psilocin. restek.com The XSelect Premier HSS T3 column has also been shown to provide superior chromatographic peak shape and retention for a panel of tryptamines. waters.com

Mobile phases typically consist of a mixture of an aqueous component with an organic modifier, often with the addition of an acid like formic acid to improve peak shape and ionization efficiency. d-nb.infooup.com A common mobile phase composition is 0.1% formic acid in water (A) and acetonitrile (B52724) (B) delivered in a gradient elution. d-nb.infooup.com Methanol has also been used as an organic modifier and was selected in one method for its "greener" properties and better chromatographic performance compared to acetonitrile for the target analytes. waters.com Hydrophilic Interaction Liquid Chromatography (HILIC) has also been explored as it can provide better retention for highly hydrophilic compounds like psilocin and psilocybin compared to traditional reversed-phase chromatography. nih.govresearchgate.net

Table 2: Examples of Chromatographic Conditions for Psilocin Analysis

ColumnMobile Phase AMobile Phase BFlow RateReference
Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)0.1% formic acid in waterAcetonitrile0.2 mL/min d-nb.info
Waters C185.0 mM ammonium (B1175870) formate (B1220265), 0.1% Formic Acid in water100% acetonitrileNot Specified biopharmaservices.com
Agilent Poroshell 120 Phenyl Hexyl (100 × 2.1 mm, 2.7 µm)0.1% formic acid in 10 mM ammonium formate (pH 3)0.1% formic acid in acetonitrile0.5 mL/min oup.com
XSelect Premier HSS T3Not SpecifiedMethanol0.75 mL/min waters.com

For the mass spectrometric detection of psilocin, positive electrospray ionization (ESI) is typically employed. oup.comoup.com Tandem mass spectrometry (MS/MS) is used in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. biopharmaservices.comoup.com In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. ki.se This process significantly reduces background noise and interferences.

For psilocin, two MRM transitions are often monitored to ensure confident identification and quantification. oup.com The selection and optimization of these transitions, along with other source parameters like nebulizing gas flow, drying gas temperature, and capillary voltage, are crucial for method performance. oup.comoup.com While full-scan MS experiments provide molecular weight information, they often result in limited fragmentation for psilocin. southernforensic.org Collision-induced dissociation (CID) also generates only a few fragments. southernforensic.org However, source-induced dissociation (SID) can produce more extensive fragmentation, aiding in the structural characterization of the molecule. southernforensic.org

Table 3: Example of Mass Spectrometric Parameters for Psilocin Analysis

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI)
Scan ModeMultiple Reaction Monitoring (MRM)
Nebulizing Gas Flow2 L/min
Heating Gas Flow15 L/min
Interface Temperature300 °C
Desolvation Line Temperature250 °C
Heat Block Temperature400 °C
Drying Gas Flow5 L/min
Reference oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is another powerful technique for the analysis of psilocin, but it typically requires a derivatization step to increase the volatility and thermal stability of the compound. d-nb.inforesearchgate.net Without derivatization, psilocybin is prone to thermal decomposition to psilocin under GC conditions, making it impossible to distinguish between the two. researchgate.net

Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC-MS analysis. For tryptamines like psilocin, silylation is a common derivatization technique. researchgate.netfungifun.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a combination of trimethylchlorosilane (TMCS) and BSTFA can be used to replace the active hydrogen atoms in the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. swgdrug.orgrsc.org This process increases the volatility and thermal stability of the molecule, allowing it to pass through the GC column without degradation. rsc.org

Another approach is acylation, for example, using pentafluoropropionic anhydride (B1165640) to create pentafluoropropionyl derivatives. nih.govresearchgate.net Acetylation with acetic anhydride has also been used for the derivatization of other tryptamines for GC-MS analysis. nih.gov The choice of derivatization reagent depends on the specific analyte and the desired properties of the resulting derivative. The use of a deuterated internal standard like this compound, which undergoes the same derivatization reaction, is essential for accurate quantification in GC-MS methods.

Table 4: Common Derivatization Reagents for GC-MS Analysis of Tryptamines

Derivatization ReagentAbbreviationResulting Derivative
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)
TrimethylchlorosilaneTMCSTrimethylsilyl (TMS)
Pentafluoropropionic anhydridePFPAPentafluoropropionyl
Acetic anhydride-Acetyl

Application of this compound as an Internal Standard in Bioanalytical Quantification

In quantitative analysis, particularly in complex biological matrices, the use of an internal standard is crucial for achieving accurate and precise results. clearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample. aptochem.com Deuterated standards, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based assays. clearsynth.comtexilajournal.com

This compound is structurally identical to psilocin, with the exception that four of its hydrogen atoms have been replaced with deuterium (B1214612) atoms. lgcstandards.comlgcstandards.com This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the unlabeled psilocin by a mass spectrometer, while exhibiting nearly identical chromatographic behavior and ionization efficiency. aptochem.com

Biological matrices such as plasma, urine, and hair are incredibly complex, containing a multitude of endogenous compounds that can interfere with the analysis of the target analyte. clearsynth.com One of the most significant challenges in bioanalysis is the "matrix effect," which refers to the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. chemrxiv.org This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. texilajournal.com

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. texilajournal.com Because this compound co-elutes with psilocin and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement as the analyte. aptochem.comtexilajournal.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and reliable results. clearsynth.com

For instance, in a study developing a sensitive method for quantifying psilocin in hair samples, the matrix effects ranged from 90.4% to 107%, indicating that without a proper internal standard, the results could be significantly skewed. d-nb.inforesearchgate.net The use of a deuterated internal standard helped to mitigate these effects and ensure the accuracy of the measurements. d-nb.inforesearchgate.net

The accuracy of an analytical method refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. clearsynth.com The use of this compound as an internal standard is instrumental in achieving high levels of both accuracy and precision in the quantification of psilocin. texilajournal.com

By compensating for variations in sample preparation, injection volume, and instrument response, the internal standard minimizes errors that can occur throughout the analytical process. aptochem.com This is particularly important in research settings where samples may be collected over long periods or analyzed in different batches.

Several validated methods for the quantification of psilocin in biological fluids have demonstrated excellent accuracy and precision through the use of deuterated internal standards. For example, a method for analyzing psilocin in plasma reported intraday and interday precisions of less than 15%, which is well within the accepted guidelines for bioanalytical method validation. oup.com Another study on hair analysis showed intraday precisions ranging from 6.1% to 10.5% and interday precisions from 2.2% to 6.7%, with accuracy between 93.6% and 112%. d-nb.info

Table 1: Bioanalytical Method Parameters Utilizing Deuterated Psilocin Standards

MatrixAnalytical MethodInternal StandardLinearity RangeAccuracyPrecision (%RSD)
HairUHPLC-MS/MSPsilocybin-d45-500 pg/mg93.6-112%2.2-10.5%
PlasmaLC-MS/MSPsilocin-d10, Psilocybin-d40.5-100 ng/mLWithin ±25%<20%
PlasmaNot specifiedPsilocybin-d4, Psilocin-d100.1-100 ng/mL (Psilocin)Not specifiedNot specified

Data compiled from multiple research sources. d-nb.infooup.combiopharmaservices.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of this compound

Before a deuterated compound like this compound can be confidently used as an internal standard, its chemical structure and purity must be rigorously confirmed. Spectroscopic techniques are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. scharlab.com In the context of deuterated compounds, NMR is essential for verifying the exact positions of the deuterium atoms within the molecule. shulginresearch.net

Deuterium has a different nuclear spin and magnetic moment than hydrogen, which means it is not directly observed in a standard proton (¹H) NMR spectrum. scharlab.com Therefore, the absence of signals at specific chemical shifts in the ¹H NMR spectrum of this compound, compared to the spectrum of its non-deuterated counterpart, confirms the locations of deuterium substitution. For this compound, which is 3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-ol, the signals corresponding to the protons on the ethyl side chain would be absent. lgcstandards.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Deuterated Compound Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of deuterated compounds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of chemical bonds within a molecule. libretexts.org The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequency of the corresponding bond to a lower wavenumber. researchgate.netcdnsciencepub.com For example, the C-D stretching vibrations appear at a lower frequency (around 2000-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). cdnsciencepub.com This isotopic shift provides clear evidence of deuteration. osti.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole (B1671886) ring in psilocin. solubilityofthings.comwikipedia.org While the electronic structure, and therefore the UV-Vis spectrum, is generally not significantly altered by deuteration, this technique is valuable for confirming the identity of the core molecular structure and assessing the purity of the compound. wikipedia.org The UV-Vis spectrum of this compound would be expected to be very similar to that of psilocin, with characteristic absorption maxima. chemrxiv.org This technique is also used in the quantitative analysis of psilocin and psilocybin. news-medical.net

Table 2: Spectroscopic Data for Psilocin and Related Compounds

CompoundSpectroscopic TechniqueKey Findings
PsilocinUV-VisStrong absorption at 220 nm, with other maxima at 268 nm and 290 nm.
Deuterated CompoundsIRC-D bond vibrations appear at lower frequencies than C-H bonds.
Deuterated SolventsNMRUsed to produce a sharper signal in NMR spectra.

Data compiled from multiple research sources. scharlab.comresearchgate.netcdnsciencepub.comchemrxiv.org

Mechanistic Investigations of Psilocin Metabolism and Biosynthesis Employing Deuterated Analogues

In Vitro Metabolic Pathway Elucidation Using Psilocin-d4

The controlled environment of in vitro studies, utilizing human liver microsomes (HLM) and recombinant enzymes, has been instrumental in dissecting the metabolic journey of psilocin. The introduction of this compound in these systems allows for the unambiguous identification of its metabolites through mass spectrometry, as the deuterium (B1214612) label results in a characteristic mass shift.

Identification and Characterization of Enzymes Involved in Psilocin Biotransformation (e.g., Cytochrome P450 Enzymes, Monoamine Oxidases, UDP-Glucuronosyltransferases)

A variety of enzymes have been identified as key players in the biotransformation of psilocin. nih.gov Studies have shown that cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, are involved in the oxidative metabolism of psilocin. nih.govmdpi.com Recombinant CYP2D6 has been observed to metabolize nearly all of the available psilocin, while CYP3A4 shows a more moderate contribution, metabolizing approximately 40%. nih.govfrontiersin.orgresearchgate.net

Monoamine oxidase A (MAO-A) also plays a role, catalyzing the oxidative deamination of psilocin. nih.govresearchgate.netricardinis.pt This process is analogous to the metabolism of the structurally similar neurotransmitter serotonin (B10506). ricardinis.pt However, the catalytic efficiency of MAO-A for psilocin is relatively low compared to its action on serotonin, suggesting this may not be the primary metabolic route under normal conditions.

The major pathway for psilocin metabolism is Phase II conjugation, specifically glucuronidation. nih.gov This process is primarily mediated by UDP-glucuronosyltransferases (UGTs). nih.gov UGT1A10, which is highly expressed in the small intestine, and UGT1A9, found predominantly in the liver, are the main isoforms responsible for the glucuronidation of psilocin. nih.govricardinis.ptresearchgate.net

Detailed Analysis of Phase I and Phase II Metabolic Reactions (e.g., Glucuronidation, Oxidative Deamination, N-Demethylation)

The metabolism of psilocin proceeds through two main phases. Phase I reactions involve the modification of the psilocin molecule, preparing it for Phase II. A key Phase I reaction is oxidative deamination, catalyzed by MAO-A, which converts psilocin to the intermediate metabolite 4-hydroxyindole-3-acetaldehyde (4-HIA). nih.govresearchgate.netresearchgate.net This intermediate can then be further oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA) or reduced to 4-hydroxytryptophol (4-HTP). nih.govresearchgate.net Another identified Phase I reaction is N-demethylation, which leads to the formation of norpsilocin. nih.govresearchgate.net

Phase II metabolism is dominated by glucuronidation, a process that attaches a glucuronic acid moiety to the psilocin molecule, increasing its water solubility and facilitating its excretion. ricardinis.ptnih.gov This reaction, catalyzed by UGT1A9 and UGT1A10, results in the formation of psilocin-O-glucuronide, the major metabolite found in urine. nih.govricardinis.ptnih.gov Studies have indicated that N-glucuronidation does not occur. ricardinis.pt

Tracing of this compound Metabolites and Their Formation Kinetics

The use of this compound allows for precise tracking of its metabolites and the determination of their formation kinetics. In studies with human liver microsomes, approximately 29% of psilocin was metabolized. nih.govfrontiersin.orgresearchgate.net The formation of 4-HIAA and 4-HTP has been observed in these in vitro systems. nih.govfrontiersin.orgresearchgate.net Interestingly, while UGT1A10 is known to be a key enzyme in vivo, it did not extensively metabolize psilocin in some in vitro setups. nih.govfrontiersin.orgresearchgate.net

Putative metabolites such as norpsilocin and an oxidized form of psilocin have also been identified in vitro, with their formation attributed to CYP2D6. nih.govresearchgate.netnih.gov The kinetic parameters of glucuronidation by different UGT isoforms have been characterized, revealing the high catalytic efficiency of UGT1A10.

In Vivo Metabolic Fate and Distribution Studies with Deuterated Psilocin in Preclinical Models

Preclinical studies in animal models are crucial for understanding the in vivo behavior of this compound. These studies provide valuable information on the drug's pharmacokinetic profile and how it is processed in a whole biological system.

Pharmacokinetic Profiling of this compound and its Metabolites in Biological Systems

In vivo studies in mice have provided detailed pharmacokinetic data for psilocin and its metabolites. Following administration, the maximum plasma concentration (Cmax) of psilocin was found to be 198 ± 28 ng/mL, reached at a Tmax of 0.30 ± 0.11 hours. nih.gov The major metabolite, psilocin-O-glucuronide, reached a Cmax that was 2.6-fold higher (521 ± 57 ng/mL) at a Tmax of 0.35 ± 0.14 hours. nih.gov The Cmax for 4-HIAA was 84.9 ± 17.7 ng/mL. nih.gov These findings highlight the rapid and extensive glucuronidation of psilocin in vivo. nih.gov

The elimination half-life of psilocin in humans is reported to be between 2 and 3 hours. nih.gov Deuterated analogs like CYB003 have been developed to have potentially improved pharmacokinetic properties, including a faster onset of action and shorter duration. wikipedia.orginvestingnews.comfirstwordpharma.com Preclinical studies with CYB003 have shown a 50% reduction in variability and a 50% shorter time to onset compared to non-deuterated psilocybin. biospace.comthedalesreport.com

Investigating the Conversion of Deuterated Psilocybin to this compound in Metabolic Systems

Psilocybin acts as a prodrug, meaning it is biologically inactive until it is converted into its active form, psilocin. wikipedia.orgscholaris.ca This conversion occurs rapidly after administration through a process called dephosphorylation, where the phosphate (B84403) group is cleaved off the psilocybin molecule. frontiersin.orgwikipedia.orgscholaris.ca This reaction is catalyzed by alkaline phosphatases and non-specific esterases in the intestines, kidneys, and blood. nih.govscholaris.ca The use of deuterated psilocybin allows researchers to trace this conversion to this compound and subsequently follow the metabolic fate of the active compound. google.comgoogle.com This has been crucial in confirming that the psychedelic effects are indeed mediated by psilocin, which is more lipophilic and can more readily cross the blood-brain barrier. nih.govfrontiersin.org

Application of Isotopic Labeling to Decipher Biosynthetic Pathways of Indole (B1671886) Alkaloids

The elucidation of the complex biosynthetic pathways of indole alkaloids, such as psilocybin and its active metabolite psilocin, has been significantly advanced through the use of isotopic labeling techniques. This method involves introducing a precursor molecule containing a "heavy" isotope, like deuterium (²H) or carbon-13 (¹³C), into a biological system and tracking its incorporation into the final natural products. By analyzing the position and quantity of the isotopic label in the resulting molecules, researchers can deduce the sequence of enzymatic reactions and identify key intermediates.

Early investigations into the biosynthesis of psilocybin, dating back to the 1960s, successfully utilized feeding studies with isotopically labeled precursors to map out the fundamental steps of the pathway. wikipedia.orgnih.gov These foundational experiments involved administering labeled forms of L-tryptophan and its derivatives to submerged cultures of Psilocybe cubensis and subsequently isolating the psilocybin to determine the extent of isotope incorporation. mdma.ch

One of the primary findings from these studies was the confirmation of L-tryptophan as the foundational building block for psilocybin. mdpi.com The pathway was proposed to involve a series of modifications to the tryptophan molecule: decarboxylation, N-methylation, 4-hydroxylation, and O-phosphorylation. mdma.ch Feeding experiments with labeled tryptamine (B22526), for instance, demonstrated its efficient conversion into psilocybin, establishing it as a key intermediate following the decarboxylation of tryptophan. mdma.ch

The power of this technique lies in its ability to test hypothetical pathways. For example, to determine the order of hydroxylation and methylation, researchers could introduce labeled tryptamine and labeled 4-hydroxytryptamine (B1209533) in separate experiments. The relative efficiency of their incorporation into psilocybin provides strong evidence for the preferred reaction sequence within the fungus. mdma.ch Studies indicated that Psilocybe species could utilize more than one route to psilocybin, highlighting the metabolic flexibility of the organism. mdma.ch

Modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have greatly enhanced the precision of isotopic labeling studies. researchgate.netugent.be Researchers can now conduct stable isotope labeling experiments with precursors like ¹³C₁₁-L-tryptophan, feeding them to fungal mycelial cultures. d-nb.infonih.gov By comparing the mass spectra of the metabolites from cultures fed with labeled and unlabeled precursors, the incorporation of the isotopic label can be unequivocally confirmed. A mass increase corresponding to the number of heavy atoms in the precursor (e.g., a ten-unit mass increase for a ¹³C₁₀-tryptamine moiety) provides definitive proof that the compound is a downstream product of the introduced precursor. d-nb.info

This approach has been instrumental not only in confirming the main psilocybin pathway but also in discovering and verifying related pathways. For instance, stable isotope labeling with ¹³C₁₁-L-tryptophan was used to prove that β-carbolines, another class of indole alkaloids found in Psilocybe mushrooms, are also intrinsic biosynthetic products derived from L-tryptophan. d-nb.infonih.gov

The table below summarizes key findings from isotopic labeling experiments aimed at deciphering the indole alkaloid biosynthetic pathways in Psilocybe species.

Labeled Precursor Fed to FungusKey FindingImplication for Biosynthetic Pathway
Labeled TryptophanEfficiently incorporated into psilocybin. mdma.chConfirms L-tryptophan as the primary precursor for the indole ring system of psilocybin.
Labeled TryptamineHigh rate of conversion to psilocybin. mdma.chEstablishes tryptamine as a key intermediate, formed via the decarboxylation of tryptophan.
Labeled 4-HydroxytryptamineWell incorporated into psilocybin. mdma.chDemonstrates that hydroxylation can occur before N-methylation, indicating an alternative pathway branch.
¹³C₁₁-L-TryptophanMass increase detected in harmane and harmine (B1663883) (β-carbolines). d-nb.infoVerifies that β-carbolines are also biosynthesized from L-tryptophan in Psilocybe fungi.
Deuterium-labeled Tryptamine (d5-tryptamine)Used in plant systems to trace alkaloid synthesis at the single-cell level via scMS. biorxiv.orgDemonstrates a powerful methodology applicable to fungal systems for high-resolution pathway analysis.

These isotopic labeling studies, from early radiolabeling work to modern stable isotope tracing with high-resolution mass spectrometry, have been indispensable. nih.govnih.gov They provide a robust and direct method for mapping metabolic networks, confirming precursor-product relationships, and elucidating the intricate web of reactions that constitute the biosynthesis of indole alkaloids in fungi. The use of deuterated analogues like this compound, while critical as internal standards for accurate quantification in metabolic analyses, is part of this broader and powerful strategy of using isotopic labels to trace biochemical transformations. oregon.gov

Pharmacological Research Applications of Psilocin D4 As a Molecular Probe

Receptor Binding Profiling and Affinity Studies Utilizing Psilocin-d4

The primary mechanism of action for psilocin, and by extension this compound, is its interaction with serotonin (B10506) (5-HT) receptors. The use of deuterated ligands like this compound can enhance the accuracy of binding assays by providing a stable internal standard for quantification.

Investigation of Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Psilocin exhibits a broad affinity for various serotonin receptor subtypes. frontlinegenomics.com Research has demonstrated that psilocin binds with high affinity to several 5-HT receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. uzh.ch The psychedelic effects of psilocin are primarily attributed to its agonist activity at the 5-HT2A receptor. mdpi.com Studies have shown that psilocin has a high affinity for the 5-HT2A receptor, with Ki values reported to be in the nanomolar range. uzh.ch It also displays significant affinity for the 5-HT1A and 5-HT2C receptors. uzh.chnih.gov The complex pharmacological profile of psilocin, involving multiple receptor interactions, contributes to its diverse physiological and psychological effects. mdpi.com

The use of this compound in competitive binding assays allows for precise quantification of the binding affinities of non-labeled ligands for these receptors. The known stability and mass difference of this compound make it an ideal internal standard in mass spectrometry-based analytical methods. biopharmaservices.com

Table 1: Binding Affinities (Ki, nM) of Psilocin for Human Serotonin Receptors

Receptor Ki (nM)
5-HT1A 128 ± 33 uzh.ch
5-HT2A 41.1 ± 8.9 uzh.ch
5-HT2C 136 ± 35 uzh.ch

Data represents the mean ± standard deviation from radioligand binding assays.

Assessment of Ligand-Receptor Kinetics and Occupancy in Preclinical Models

Understanding not just the affinity but also the kinetics of how a ligand binds to and dissociates from its receptor is crucial for predicting its pharmacological effects in vivo. universiteitleiden.nl The residence time of a ligand at its receptor can significantly influence the duration and intensity of the cellular response. universiteitleiden.nl Deuterated compounds like this compound can be employed in preclinical models to study these kinetics. The altered mass of this compound allows it to be distinguished from endogenous ligands and its non-deuterated counterpart, facilitating the tracking of its binding and dissociation rates over time. biopharmaservices.com

While specific studies on the ligand-receptor kinetics of this compound are not yet widely published, the principles of using isotopically labeled compounds in such research are well-established. frontiersin.orgimrpress.com These studies would involve administering this compound to animal models and, at various time points, analyzing brain tissue to determine the concentration of the bound and unbound ligand at specific receptor populations. This provides valuable data on receptor occupancy, which can be correlated with behavioral and physiological outcomes. wikipedia.org

Elucidation of Intracellular Signaling Mechanisms

The interaction of this compound with its target receptors initiates a cascade of intracellular events. The use of a stable, traceable ligand is instrumental in dissecting these complex signaling pathways.

Studies on Receptor-Mediated Signal Transduction Pathways

This compound can be used to stimulate these pathways in in vitro systems, allowing researchers to quantify the production of second messengers and the recruitment of signaling proteins. The stability of the deuterated compound ensures consistent and reproducible stimulation of the receptors throughout the experiment.

Investigation of Cellular Responses in Model Systems (e.g., Microglial Cells)

Recent research has highlighted the immunomodulatory effects of psilocin, particularly on microglial cells, the resident immune cells of the central nervous system. nih.govnih.govresearchgate.net Studies have shown that psilocin can modulate the inflammatory responses of microglia. For instance, psilocin has been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in activated microglial cells in a 5-HT2 receptor-dependent manner. mdpi.comnih.govresearchgate.net It has also been shown to suppress the expression of the pro-inflammatory cytokine TNF-α while increasing levels of the neuroprotective factor BDNF in activated microglia. nih.gov

In such studies, this compound can serve as a precise tool to elicit these cellular responses. Its use helps in accurately correlating the concentration of the ligand with the observed changes in cellular function, such as cytokine release or phagocytic activity. mdpi.comresearchgate.net

Comparative Pharmacological Analysis of Deuterated versus Non-Deuterated Psilocin and Analogs

A key application of this compound is in direct comparison with its non-deuterated form. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to differences in metabolism. bioscientia.deresearchgate.netnih.gov Deuteration at sites of metabolic oxidation can slow down the breakdown of a compound, potentially leading to a longer half-life and altered pharmacokinetic profile. bioscientia.denih.gov

While the primary pharmacological action at the receptor level is expected to be nearly identical between psilocin and this compound, their in vivo effects could differ due to these metabolic distinctions. researchgate.net Comparative studies are essential to understand these differences. For example, a patented deuterated psilocybin analog, CYB003, has been granted Breakthrough Therapy Designation by the FDA, suggesting that deuteration may offer therapeutic advantages. mdpi.com A patent for deuterated derivatives of psilocybin notes that deuteration could reduce side effects associated with metabolites of psilocin. google.com

Forensic Science and Regulatory Traceability Applications of Psilocin D4

Analytical Discrimination Between Synthetic Deuterated Psilocin-d4 and Naturally Occurring Unlabeled Psilocin

The primary application of this compound lies in its function as an internal standard for the quantification of psilocin and its precursor, psilocybin, in various samples. caymanchem.comcaymanchem.combertin-bioreagent.comcaymanchem.com The key to its utility is the ability of analytical instrumentation, particularly mass spectrometry, to differentiate between the deuterated (synthetic) and non-deuterated (natural) forms of the molecule.

Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen with an additional neutron. This results in a higher atomic mass compared to protium (B1232500) (the most common isotope of hydrogen). In this compound, four hydrogen atoms on the ethylamine (B1201723) side chain are replaced with deuterium atoms. caymanchem.comcaymanchem.com This mass difference is the foundation for its analytical discrimination.

Mass Spectrometry (MS): This is the cornerstone technique for distinguishing this compound from natural psilocin. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). Due to the four deuterium atoms, this compound has a molecular weight that is four atomic mass units higher than that of psilocin. This distinct mass difference allows for clear separation and independent quantification of both the analyte (psilocin) and the internal standard (this compound). biopharmaservices.comsigmaaldrich.comsciex.com

Chromatographic Separation: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are typically coupled with mass spectrometry (GC-MS or LC-MS). mdpi.comresearchgate.netd-nb.info While chromatography separates compounds based on their physical and chemical properties (like polarity and volatility), the primary discrimination between the isotopologues occurs in the mass spectrometer. mdpi.comresearchgate.net The chromatographic retention times of psilocin and this compound are nearly identical due to their similar chemical structures, ensuring they elute from the column at approximately the same time and experience similar ionization effects. chemrxiv.org This co-elution is advantageous as it helps to compensate for variations in sample preparation and instrument response.

The following table outlines the key analytical techniques and their roles in discriminating between this compound and psilocin:

Analytical TechniquePrinciple of DiscriminationRole in Analysis
Mass Spectrometry (MS) Difference in mass-to-charge ratio due to deuterium labeling.Primary technique for distinguishing and quantifying this compound and psilocin.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Separates psilocin/Psilocin-d4 from other compounds in a sample matrix. researchgate.netd-nb.info
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Separates psilocin/Psilocin-d4 from other compounds in a sample matrix; often preferred as it avoids thermal degradation of psilocybin. mdpi.comresearchgate.netchemrxiv.org

Implementation of this compound in Forensic Toxicology for Origin Determination and Compliance Monitoring

In forensic toxicology, this compound is instrumental in achieving accurate and legally defensible quantitative results for psilocin in biological samples (e.g., blood, urine, hair) and seized materials. researchgate.netd-nb.inforesearchgate.net

Origin Determination: While this compound itself does not directly determine the origin of illicit substances, its use as an internal standard is crucial for the accurate quantification of psilocin and other related tryptamines in mushrooms or extracts. mdpi.com By obtaining precise concentration data, forensic chemists can contribute to building a chemical profile of a seized sample. This profile, when compared with data from other samples, may help in linking different seizures to a common source or manufacturing process. However, it is important to note that the chemical composition of psilocybin mushrooms can vary significantly, making definitive origin determination challenging. oregon.gov

Compliance Monitoring: With the growing interest in the therapeutic potential of psilocybin, regulatory bodies require stringent compliance monitoring for clinical trials and authorized production. canada.cacannabislicenseexperts.commcmillan.ca this compound is essential for developing and validating analytical methods to ensure that pharmaceutical-grade psilocybin products contain the correct dosage and are free from impurities. virtuerecoverycenter.com Health authorities in countries like Canada have established frameworks for activities involving controlled substances like psilocybin, which includes licensing for dealers and researchers, and monitoring of production and distribution. canada.cacannabislicenseexperts.commcmillan.ca The use of deuterated standards like this compound underpins the analytical testing required to meet these regulatory requirements.

Standardization of Analytical Reference Materials for Controlled Substances

The reliability of forensic and clinical testing for controlled substances hinges on the availability of high-purity, well-characterized reference materials. This compound is produced and sold as a certified reference material (CRM) for this purpose. caymanchem.combertin-bioreagent.comsigmaaldrich.com

Certified Reference Materials (CRMs): A CRM is a standard that has been characterized for its properties (e.g., purity, concentration) using metrologically valid procedures. caymanchem.com CRMs of this compound are manufactured to meet international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.com They are accompanied by a certificate of analysis that provides the certified property values and their uncertainties, ensuring metrological traceability. caymanchem.com

The use of this compound as a CRM offers several advantages:

Accuracy: It allows for the correction of analytical variability, such as matrix effects (where other components in a sample interfere with the analysis) and extraction inconsistencies. d-nb.info

Precision: It improves the reproducibility of results between different laboratories and over time.

Legal Defensibility: The use of CRMs is a cornerstone of quality assurance in accredited forensic laboratories, providing confidence in the analytical results presented in legal proceedings.

Organizations that synthesize and supply these standards often hold specific licenses to handle controlled substances and operate under strict quality control protocols. apexmolecular.com The availability of CRMs like this compound is crucial for the global scientific and forensic communities to ensure the accuracy and comparability of data related to psilocybin and psilocin. sciex.comsigmaaldrich.com

Future Trajectories in Psilocin D4 Research

Innovations in Deuterated Psilocin Synthesis and Derivative Design

The development of novel deuterated psilocybin analogs is driven by the aim to improve upon the pharmacokinetic properties of the parent compound. cybin.comcybin.com Selective substitution of hydrogen with deuterium (B1214612) can alter a molecule's metabolic profile while preserving its core pharmacodynamic characteristics. biospace.com This is because deuterium forms a stronger chemical bond than hydrogen, which can slow down metabolic processes. biospace.com

Innovations in this area focus on creating derivatives with potentially faster onset, reduced variability in plasma levels, and a shorter duration of action. cybin.comwikipedia.orgpcori.org For instance, the deuterated psilocybin analog CYB003 was developed to have improved pharmacokinetic properties compared to psilocybin, including a more rapid onset of action and a shorter half-life in animal models. cybin.comwikipedia.org The synthesis of such compounds often builds upon established methods for tryptamine (B22526) synthesis, such as the Speeter–Anthony tryptamine synthesis, followed by specialized deuteration steps. wikipedia.org The general synthetic route to psilocybin and its derivatives typically starts from a 4-hydroxyindole (B18505) precursor. veranova.com

Recent patents have covered a range of deuterated psilocybin derivatives, highlighting the active exploration in this field to create novel compounds for therapeutic applications. biospace.comgoogle.com These efforts are not just limited to simple deuteration but also include the design of various ester analogs and other derivatives to enhance stability, bioavailability, and receptor selectivity. nih.govacs.orgresearchgate.net The goal is to develop next-generation compounds that maintain the therapeutic benefits while offering more controlled and predictable clinical effects. psypost.orguth.edu

Table 1: Comparative Pharmacokinetics of a Deuterated Psilocybin Analog (CYB003) vs. Psilocin in Rats

ParameterCYB003Psilocin (from Psilocybin)
Time to Peak Plasma Exposure (Tmax) 30 minutes60 minutes
Half-Life (T½) 45 minutes> 240 minutes
Inter-subject Variability at Cmax Reduced by 53%Baseline
Brain:Plasma Ratio 10.67.7
This table presents data from a study comparing the pharmacokinetic profile of the deuterated analog CYB003 to psilocin derived from psilocybin administration in rats, indicating a faster onset and shorter duration for the deuterated compound. cybin.com

Integration of Psilocin-d4 in Advanced Omics Technologies for Systems-Level Understanding

This compound is an invaluable tool for metabolomics, a key component of "omics" technologies. In these studies, stable isotope-labeled compounds like this compound serve as ideal internal standards for mass spectrometry-based quantification. Their chemical and physical properties are nearly identical to the non-labeled analyte, but their increased mass allows them to be distinguished, ensuring highly accurate and precise measurements of the parent compound in complex biological samples. researchgate.netrestek.com

Understanding the metabolic fate of psilocin is crucial for its therapeutic application. miraculix-lab.de Psilocin is primarily metabolized through glucuronidation and conversion to 4-hydroxyindole-3-acetic acid (4-HIAA). dntb.gov.uanih.govnih.gov Enzymes such as monoamine oxidase (MAO-A), cytochrome P450 (CYP) enzymes like CYP2D6 and CYP3A4, and UDP-glucuronosyltransferases (UGTs) are involved in its breakdown. miraculix-lab.denih.govnih.gov By using this compound in in vitro and in vivo metabolic studies, researchers can trace and quantify the formation of these metabolites with greater confidence. This helps in elucidating the complete metabolic pathway and identifying the specific enzymes responsible for each step. nih.gov Such precise information is critical for predicting potential drug-drug interactions and understanding inter-individual variability in response. nih.govnih.gov

Beyond metabolomics, deuterated compounds have potential applications in proteomics and other omics fields to investigate changes in protein expression or other cellular responses following drug exposure, providing a systems-level view of the compound's effects.

Development of Next-Generation Analytical Platforms for Enhanced Sensitivity and Specificity

The quantification of psilocin in biological matrices like blood, urine, and hair is essential for both clinical and forensic toxicology. nih.govnih.gov Next-generation analytical platforms, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely heavily on deuterated internal standards to achieve the highest levels of sensitivity and specificity. restek.comnih.govchromatographyonline.com

The use of this compound as an internal standard corrects for variations that can occur during sample preparation, extraction, and the analytical run itself. restek.comchromatographyonline.com This leads to more reliable and reproducible results, which is particularly important when measuring the very low concentrations often found in biological samples. researchgate.netnih.gov For example, a sensitive UHPLC-MS/MS method for analyzing psilocin in hair samples utilized deuterated standards to achieve a lower limit of quantitation of 5 pg/mg. researchgate.net Similarly, methods developed for quantifying psilocin in whole blood and urine use deuterated analogs to ensure accuracy. restek.comnih.gov

Future developments will likely focus on creating even more sensitive assays capable of detecting psilocin at ultra-trace levels. Innovations may include advancements in micro-extraction techniques and the use of high-resolution mass spectrometry, where the precision of this compound as an internal standard will continue to be indispensable.

Table 2: Performance of an LC-MS/MS Method for Psilocin Quantification Using a Deuterated Standard

ParameterPerformance Metric
Linearity Range 0.7–200 ng/mL
Recovery Efficiency ≥89%
Limit of Quantitation (LOQ) 0.7 ng/mL (in whole blood)
Interday Variation < 7%
This table summarizes the validation parameters for an LC-MS/MS method for psilocin in human whole blood, demonstrating the high performance achievable with the use of a deuterated internal standard. nih.gov

Expansion of Mechanistic Pharmacological Studies Using this compound as a Precision Tool

This compound is a precision tool for dissecting the pharmacological mechanisms of psilocin. The primary psychoactive effects of psilocin are mediated through its action as an agonist at serotonin (B10506) receptors, particularly the 5-HT2A receptor. researchgate.netnih.gov However, it also interacts with other receptors, such as 5-HT1A and 5-HT2C, and indirectly modulates the dopaminergic system. researchgate.net

By altering the rate of metabolism, deuteration allows researchers to study how pharmacokinetics influence pharmacodynamics. For example, comparing the receptor binding profiles, functional activity, and downstream signaling cascades of this compound with its non-deuterated counterpart can help isolate the effects of the parent compound from its metabolites. cybin.com

Furthermore, deuterated analogs like CYB003 have been shown to have similar pharmacodynamic profiles to psilocin in terms of serotonin receptor interactions and behavioral effects in animals, such as the head-twitch response assay. cybin.comwikipedia.org However, their altered pharmacokinetic profiles, such as improved brain penetration and faster clearance, provide a unique opportunity to study the time course of these effects. cybin.com This allows for a more nuanced understanding of how the concentration and residence time of the active compound in the brain correlate with specific behavioral and neurophysiological outcomes. These studies are crucial for designing future therapeutics with optimized efficacy and duration of action. psypost.org

Q & A

Q. Methodological Answer :

  • Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (GraphPad Prism) to estimate EC50 and Hill slope.
  • Correction for Multiple Comparisons : Use Tukey’s HSD for post hoc analysis in ANOVA to control Type I error rates.
  • Bayesian Hierarchical Models : Incorporate prior data on psilocin’s efficacy to improve parameter estimation in small-sample studies .

Basic: What ethical and reporting standards apply to preclinical studies of this compound?

Q. Methodological Answer :

  • Ethical Compliance : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification .
  • Data Transparency : Report negative results (e.g., lack of deuterium effect on receptor binding) to avoid publication bias.
  • Replication : Share raw data (e.g., mass spectra, NMR FIDs) in supplementary materials to enable independent verification .

Advanced: How can researchers optimize this compound’s brain bioavailability in neuroimaging studies?

Q. Methodological Answer :

  • Formulation : Use lipid-based nanoparticles (e.g., liposomes) to enhance blood-brain barrier (BBB) penetration. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • Imaging Protocols : Pair PET/MRI with ¹¹C-labeled this compound. Validate target engagement via blocking studies with 5-HT2A antagonists .
  • Kinetic Modeling : Apply compartmental models (e.g., Logan graphical analysis) to quantify receptor occupancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.